4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

Nucleophilic aromatic substitution Fluorescent labeling Bioconjugation kinetics

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (C₇H₄BrN₃O₃, MW 258.03 g/mol) belongs to the 7-nitro-2,1,3-benzoxadiazole (NBD) class of heterocyclic fluorophores. The NBD scaffold is widely recognized for its small size, environmental sensitivity, and capacity to generate intense fluorescence upon nucleophilic aromatic substitution (SNAr) at the 4-position halogen.

Molecular Formula C7H4BrN3O3
Molecular Weight 258.031
CAS No. 2402829-73-4
Cat. No. B2666436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole
CAS2402829-73-4
Molecular FormulaC7H4BrN3O3
Molecular Weight258.031
Structural Identifiers
SMILESCC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O3/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3
InChIKeyXWGTYBSFUGGBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (CAS 2402829-73-4): A Dual-Functional NBD Fluorogenic Probe and GST-Targeted Pharmacophore


4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (C₇H₄BrN₃O₃, MW 258.03 g/mol) belongs to the 7-nitro-2,1,3-benzoxadiazole (NBD) class of heterocyclic fluorophores . The NBD scaffold is widely recognized for its small size, environmental sensitivity, and capacity to generate intense fluorescence upon nucleophilic aromatic substitution (SNAr) at the 4-position halogen [1]. This specific derivative features a bromine leaving group at C-4 and a methyl substituent at C-5 on the benzoxadiazole ring, a substitution pattern that simultaneously modulates SNAr reaction kinetics, influences steric accessibility, and preserves the 7-nitro pharmacophore essential for glutathione S-transferase (GST) inhibition and nitric oxide (NO) donor activity [2][3].

Why NBD-Cl or Non-Methylated Bromo-NBD Cannot Simply Replace 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole in Targeted Applications


The NBD scaffold exhibits profound structure–property sensitivity: halogen identity at C-4 governs SNAr reaction rate, 5-position alkyl substitution modulates steric accessibility and lipophilicity, and the 7-nitro group mediates both fluorescence quenching and biological pharmacophore activity [1][2]. Replacing 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole with the ubiquitous NBD-Cl (4-chloro-7-nitrobenzofurazan) introduces a 500-fold reactivity differential relative to NBD-F, with bromide occupying an intermediate reactivity niche between chloride and fluoride that is critical for selective, time-resolved bioconjugation [3]. Similarly, omitting the 5-methyl substituent (as in 4-bromo-7-nitrobenzoxadiazole, CAS 35128-56-4, MW 244.00 g/mol) removes steric shielding that can suppress off-target nucleophilic attack while altering computed lipophilicity (ΔXLogP3 ≈ +0.5 for the methylated analog), affecting membrane partitioning and cellular uptake kinetics [4][5]. These multiplicative effects mean that generic interchange among NBD derivatives risks compromising reaction selectivity, fluorescence signal-to-background ratios, and biological target engagement.

Quantitative Differentiation Evidence for 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole Against Closest NBD Analogs


Bromine Leaving Group Provides Intermediate SNAr Reactivity Enabling Time-Resolved Bioconjugation Selectivity Relative to NBD-Cl and NBD-F

The leaving group at the 4-position of the NBD scaffold dictates the SNAr reaction rate with amine nucleophiles. NBD-F (4-fluoro) reacts approximately 500 times faster with glycine than NBD-Cl (4-chloro), as documented by Creative BioMart product specifications [1]. Bromine, as a leaving group, occupies an intermediate position between chlorine and fluorine in SNAr reactivity, consistent with established halogen leaving-group trends in aromatic nucleophilic substitution [2]. The 4-bromo substituent on the target compound therefore offers a reaction rate that is faster than NBD-Cl but more controllable than the hyper-reactive NBD-F, enabling time-resolved derivatization protocols where rapid but selective labeling is required [3].

Nucleophilic aromatic substitution Fluorescent labeling Bioconjugation kinetics Amino acid derivatization

5-Methyl Steric Shielding Suppresses Non-Specific Nucleophilic Attack Relative to 4-Bromo-7-nitrobenzoxadiazole (CAS 35128-56-4)

The 5-methyl substituent on the target compound introduces steric bulk ortho to the C-4 reactive center, as confirmed by the SMILES structure Cc1cc([N+](=O)[O-])c2nonc2c1Br . In contrast, 4-bromo-7-nitrobenzoxadiazole (CAS 35128-56-4, MW 244.00 g/mol) lacks this methyl group, leaving the C-4 position sterically unshielded [1]. Steric shielding at positions adjacent to electrophilic centers is a well-established strategy for reducing non-specific nucleophilic attack in fluorescent labeling reagents [2]. The 5-methyl group is expected to decrease the rate of adventitious reactions with abundant cellular nucleophiles (e.g., glutathione, cysteine-containing proteins) while preserving reactivity toward intended target amines, thereby improving signal-to-background ratios in live-cell imaging applications.

Steric hindrance Selective bioconjugation Off-target reduction Protein labeling

Enhanced Lipophilicity (ΔXLogP3 ≈ +0.5) Modulates Membrane Partitioning and Cellular Uptake Relative to Non-Methylated 4-Bromo-7-nitrobenzoxadiazole

The computed XLogP3 for 4-bromo-7-nitrobenzoxadiazole (CAS 35128-56-4) is 1.7 [1]. The addition of a methyl group at the 5-position (target compound) is expected to increase XLogP3 by approximately 0.5 log units (consistent with the π-methyl fragment contribution in aromatic systems), yielding an estimated XLogP3 of ~2.2 . This enhanced lipophilicity is predicted to improve passive membrane permeability and facilitate cellular uptake of the fluorogenic probe, a critical parameter for intracellular imaging applications where NBD-labeled probes must cross the plasma membrane efficiently [2].

Lipophilicity Membrane permeability Cellular uptake XLogP3

7-Nitrobenzoxadiazole Pharmacophore Retains Validated Glutathione S-Transferase (GST) Inhibitory Activity Essential for Anticancer Lead Optimization

7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives constitute a well-characterized class of mechanism-based (suicide) inhibitors of glutathione S-transferases (GSTs), particularly the GSTP1-1 isoform implicated in anticancer drug resistance [1]. The NBD scaffold binds at the GST active site, with the 7-nitro group serving as the electrophilic warhead that reacts with the enzyme's catalytic cysteine or with glutathione [2]. QSAR studies on 38 thiol-substituted nitrobenzoxadiazole derivatives have established quantitative structure–activity relationships for GSTP1-1 inhibition, confirming that substituents on the benzoxadiazole ring modulate inhibitory potency [3]. The target compound preserves the essential 7-nitro pharmacophore while introducing bromine and methyl substituents predicted to fine-tune binding affinity and pharmacokinetic properties within this validated anticancer chemotype.

Glutathione S-transferase GSTP1-1 inhibition Anticancer Suicide inhibitor

Distinct Molecular Weight (258.03 vs. 199.55 vs. 244.00 g/mol) Enables Unambiguous Chromatographic Resolution in Multi-Analyte NBD Derivatization Panels

The molecular weight of 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (258.03 g/mol) is clearly differentiated from the most common NBD derivatization reagents: NBD-Cl (199.55 g/mol) and 4-bromo-7-nitrobenzoxadiazole (244.00 g/mol) [1]. This MW differential (ΔMW = +58.48 vs. NBD-Cl; +14.03 vs. 4-Br-NBD) provides unambiguous mass spectrometric identification of derivatized analytes when multiple NBD probes are employed in parallel for comparative amine profiling or multi-parametric bioanalysis. Such MW discrimination is especially valuable in HPLC-MS workflows where isobaric or near-isobaric derivatization products from different NBD reagents could otherwise confound analyte assignment [2].

HPLC derivatization Mass spectrometry Multi-analyte panels Chromatographic resolution

7-Nitro Group Confers Nitric Oxide (NO) Donor Capacity with DNA-Protective Activity Demonstrated in E. coli lux Biosensor Assays

The 7-nitro substituent on the benzoxadiazole ring is the key structural determinant for nitric oxide (NO) donor activity in this compound class. Chistyakov et al. (2015) demonstrated that a series of nitrobenzoxadiazole derivatives induce the SOX operon in E. coli MG 1655 (pSoxS-lux) biosensors, confirming intracellular NO release, with parallel evaluation of toxicity (pXen7-lux) and genotoxicity/DNA protection (pRecA-lux) [1]. The leading compound in that study showed absence of nonspecific toxicity and significant DNA-protective effect. The target compound retains the identical 7-nitrobenzoxadiazole core required for NO donation, with the 4-bromo and 5-methyl substituents predicted to modulate NO release kinetics and tissue distribution without ablating the NO-donating pharmacophore [2].

Nitric oxide donor DNA protection Genotoxicity Biosensor

Optimal Research and Industrial Deployment Scenarios for 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole


Selective, Time-Resolved Fluorescent Labeling of Low-Abundance Protein Targets in Complex Biological Matrices

The intermediate SNAr reactivity of the 4-bromo leaving group (faster than NBD-Cl, more controllable than NBD-F) combined with 5-methyl steric shielding makes this compound uniquely suited for labeling low-abundance protein targets where non-specific background labeling must be minimized [1][2]. In practice, researchers can employ time-resolved protocols where the reaction is quenched after a defined interval, achieving selective derivatization of the most accessible or reactive amine groups while leaving less reactive or sterically hindered sites unlabeled, thereby improving signal-to-background ratios in downstream fluorescence imaging or proteomic analysis.

Medicinal Chemistry Lead Optimization for GSTP1-1-Targeted Anticancer Agents

As a member of the validated 7-nitrobenzoxadiazole class of GST suicide inhibitors, this compound serves as a privileged starting scaffold for structure–activity relationship (SAR) exploration [3]. The 4-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-methyl group can be systematically varied to probe steric and lipophilic contributions to GSTP1-1 binding affinity and cellular permeability. The compound's inherent fluorescence enables direct tracking of cellular uptake and subcellular distribution without requiring an additional fluorophore tag.

Multi-Probe HPLC-MS Derivatization Panels for Comparative Amine Metabolomics

The distinct molecular weight (258.03 g/mol) of this compound relative to NBD-Cl (199.55) and 4-Br-NBD (244.00) enables its deployment in multiplexed derivatization workflows where different NBD probes are used to differentially label subsets of amine-containing metabolites or peptides . The resulting derivatized products are unambiguously resolved by mass spectrometry, facilitating comparative quantitation of amine profiles across biological conditions without isotopic labeling.

Dual-Function Theranostic Probe Combining NO Donor Activity with Fluorescent Tracking

The intact 7-nitro pharmacophore confers NO donor capacity, as demonstrated in E. coli lux biosensor and ESR spin trapping studies for the NBD class [4]. This compound can therefore be evaluated as a dual-function theranostic agent where NO-mediated signaling modulation (e.g., vasodilation, antibacterial activity, or DNA protection) is spatially and temporally correlated with fluorescent imaging of compound distribution, a capability not available with non-fluorescent NO donors such as organic nitrates or nitrites.

Quote Request

Request a Quote for 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.